(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Overview
Description
This compound is also known as Atorvastatin . It is an oral statin drug developed by Pfizer’s predecessor, Parke-Davis . It is used worldwide for hypercholesterolemia under different names, including Lipitor™, Zarator®, Sortis®, and Tahor® . It is approved for children with familial hypercholesterolemia in the European Union .
Synthesis Analysis
Atorvastatin is a statin drug that lowers peripheral cholesterol production to prevent heart attacks and other expressions of cardiovascular disease . It inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a liver enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .Molecular Structure Analysis
The molecular formula of Atorvastatin is C33H35FN2O5 . It is a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA), which is an early rate-limiting step in cholesterol biosynthesis .Chemical Reactions Analysis
Atorvastatin, like other statins, can alter the production of isoprenoids and the expression of genes related to cell growth, signaling, trafficking, and apoptosis .Physical And Chemical Properties Analysis
Atorvastatin is a white to off-white crystalline powder . It has a molecular weight of 558.64g/mol . It belongs to the category of Antihyperlipidemic and has a pKa of 4.30 and log P of 4.22 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Atorvastatin Intermediate Synthesis : This compound serves as an intermediate in the synthesis of atorvastatin, a drug used for lowering cholesterol and triglyceride levels. Novel impurities related to its synthesis were characterized using spectral techniques (Naidu & Sharma, 2017).
Hepatoselective Inhibitors of HMG-CoA Reductase : Modification of this compound led to the discovery of hepatoselective ligands as potent inhibitors of HMG-CoA reductase, beneficial for reducing low-density lipoprotein cholesterol in hypercholesterolemia treatment (Bratton et al., 2007).
Biochemical Applications
Biosynthesis of Chiral Intermediates : The compound is crucial in the biosynthesis of chiral intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for atorvastatin and rosuvastatin synthesis. Enhanced biosynthesis in mono and biphasic media was studied (Liu et al., 2018).
Enzymatic Synthesis Enhancement : Research has focused on improving the enzymatic synthesis of related compounds, notably in the production of chiral intermediates used in statin drugs (Liu et al., 2017).
Chemical Analysis and Characterization
Crystal Structure Analysis : Studies include the crystal structure analysis of related compounds, providing insights into their molecular configurations (Dazie et al., 2017).
Synthesis and Characterization : Synthesis and characterization of novel bioactive compounds bearing similar structures have been explored, with applications in antitumor activity (Maftei et al., 2013).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKKGVOCBYRML-LOYHVIPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459683 | |
Record name | Atorvastatin tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | |
CAS RN |
134395-00-9 | |
Record name | Atorvastatin tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134395-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atorvastatin tert-Butyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,5R)-tert-Butyl 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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